

Elasticamide: A Technical Guide to its Discovery, Mechanism, and Dermatological Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Elasticamide**

Cat. No.: **B180029**

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Abstract

Elasticamide, a novel ceramide [AP], has emerged as a significant bioactive compound isolated from the by-products of rice bran oil. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of **Elasticamide**. It details the experimental methodologies employed in its isolation and characterization, presents its quantitative effects on melanogenesis and skin hydration, and elucidates its mechanism of action through relevant signaling pathways. This document serves as a foundational resource for researchers and professionals in dermatology, cosmetology, and drug development.

Discovery and History

Elasticamide was first isolated from the gummy by-products generated during the manufacturing of rice bran oil.[1][2] This discovery was part of a broader investigation into the bioactive constituents of rice-derived glucosylceramides (GlcCer) and ceramides (Cer).[1][2] While GlcCer from various plant sources were known to have biological activities, the specific properties of individual ceramides like **Elasticamide** were not well understood.[2] Research published in 2022 identified **Elasticamide** as a ceramide [AP] and highlighted its potent anti-melanogenic and skin moisturizing effects, distinguishing it from other related compounds.[2][3]

Physicochemical Properties

Elasticamide is classified as a ceramide [AP], signifying a specific structure of a fatty acid linked to a sphingoid base. Its precise chemical structure has been characterized and is distinct from the more commonly studied glucosylceramides.[1]

Biological Activities and Mechanism of Action

Anti-Melanogenic Effects

Elasticamide has demonstrated significant inhibitory effects on melanin production.[2][4][5] In studies using B16 melanoma cells with theophylline-induced melanogenesis, **Elasticamide** was found to suppress melanin production with a notable IC₅₀ value.[2][4] Furthermore, it has been shown to suppress melanogenesis in human 3D-cultured melanocytes.[2][4]

The proposed mechanism for its anti-melanogenic activity involves the suppression of tyrosinase-related protein 1 (TRP-1) expression.[2][4] This mode of action differentiates it from some glucosylceramides that were also tested.[2][4]

Skin Hydration and Barrier Function

Elasticamide plays a crucial role in enhancing the skin's barrier function and hydration.[1][3] It has been found to increase the content of stratum corneum (SC) ceramides by promoting the expression of glucosylceramide (GlcCer) synthase.[1][3][4] This upregulation of ceramide synthesis contributes to a reduction in transepidermal water loss (TEWL).[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies on **Elasticamide**.

Parameter	Cell Line/Model	Value	Reference
IC50 for Melanin Suppression	B16 Melanoma Cells	3.9 μ M	[2] [4]
Effect on GlcCer Synthase	Reconstructed Human Epidermal Keratinization Model	Increased Expression at 10 μ g/mL	[1] [3] [4]
Effect on TEWL	Reconstructed Human Epidermal Keratinization Model	Significant Reduction at 10 μ g/mL	[1] [3]

Clinical Evidence

A clinical trial was conducted to evaluate the effects of a rice ceramide extract named Oryza ceramide®, which contains both glucosylceramides (1.2 mg/day) and **Elasticamide** (56 μ g/day).[2][4] The study, conducted over 8 weeks, demonstrated that oral ingestion of this extract significantly suppressed the accumulation of melanin induced by UV-B irradiation.[2][4] These findings suggest that **Elasticamide**, in combination with other rice-derived ceramides, contributes to the suppression of skin pigmentation in humans.[2][4]

Experimental Protocols

Isolation of Elasticamide

Elasticamide was purified from the gummy by-products of rice bran oil.[2] The process involved flash column chromatography with a silica gel column to obtain a crude ceramide fraction.[1] This fraction was then subjected to repeated preparative High-Performance Liquid Chromatography (HPLC) for final purification.[4] A mixture of methanol (MeOH) and tetrahydrofuran (THF) (10:1) was utilized as the solvent for the preparative HPLC of **Elasticamide**.[4]

In Vitro Anti-Melanogenic Assay

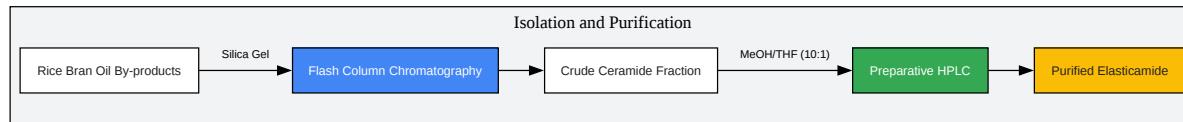
The anti-melanogenic activity of **Elasticamide** was assessed using theophylline-induced melanogenesis in B16 melanoma cells.[2][5] The cells were treated with varying concentrations

of **Elasticamide**, and the subsequent melanin production was quantified to determine the IC50 value.[2][4]

Gene and Protein Expression Analysis

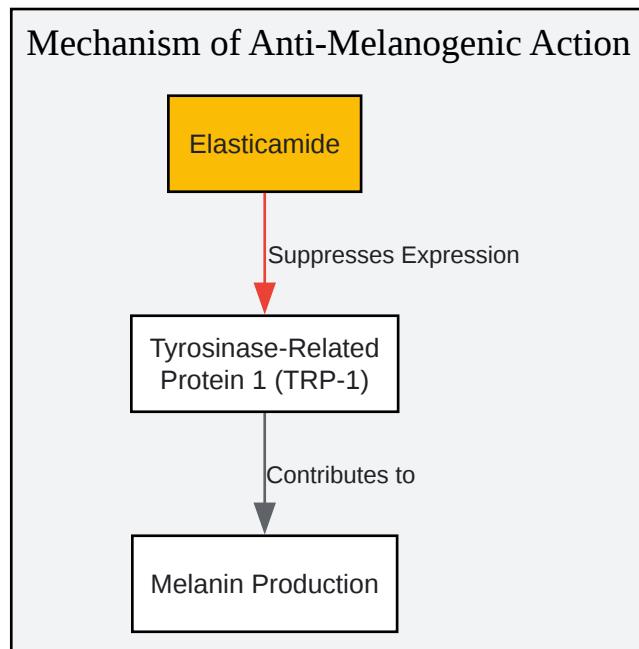
The effect of **Elasticamide** on the expression of enzymes related to stratum corneum ceramide synthesis was evaluated using a reconstructed human epidermal keratinization (RHEK) model. [6] The model was treated with **Elasticamide** (1–10 µg/mL) for 2 days for mRNA analysis via real-time RT-PCR and for 7 days for protein analysis via Western blotting.[6]

Visualized Pathways and Workflows



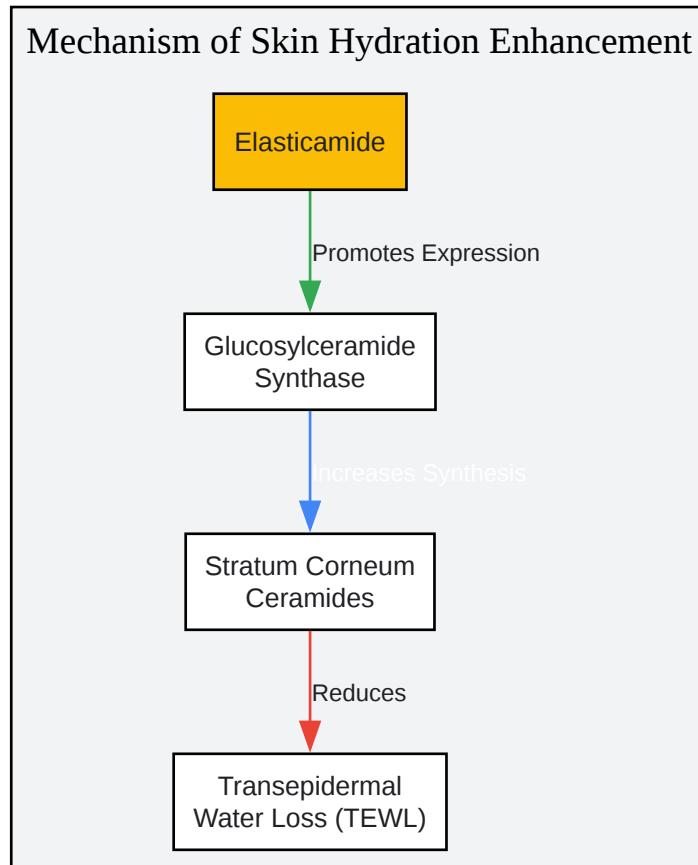
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*Figure 1: Isolation and Purification Workflow of **Elasticamide**.*



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Figure 2: Proposed Anti-Melanogenic Mechanism of **Elasticamide**.



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Figure 3: Proposed Mechanism of **Elasticamide** in Enhancing Skin Hydration.

Future Directions

The discovery of **Elasticamide** opens new avenues for the development of novel dermatological and cosmetic products. Further research is warranted to fully elucidate its molecular targets and signaling pathways. Investigating its potential synergistic effects with other bioactive compounds could also lead to more effective formulations for skin health. Additional clinical trials are necessary to establish optimal dosages and long-term safety profiles for topical and oral applications.

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- To cite this document: BenchChem. [Elasticamide: A Technical Guide to its Discovery, Mechanism, and Dermatological Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b180029#discovery-and-history-of-elasticamide]

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